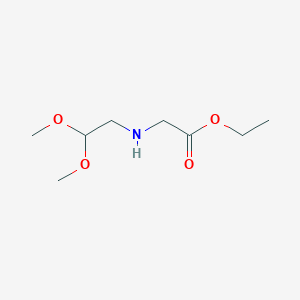

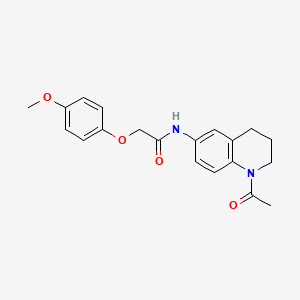

N-(2,2-dimethoxyethyl)glycine ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,2-dimethoxyethyl)glycine ethyl ester” is also known as “Ethyl (2,2-dimethoxyethyl)glycinate”. It has a molecular formula of C8H17NO4 .

Synthesis Analysis

The synthesis of a similar compound, “glycyl-N-(2,2-dimethoxyethyl)-L-phenylalaninate”, was achieved by a reductive amination of phenylalanine methyl ester with dimethoxyacetaldehyde using hydrogen and Pd/C as a catalyst, followed by a coupling reaction .Molecular Structure Analysis

The molecular weight of “N-(2,2-dimethoxyethyl)glycine ethyl ester” is 191.22 .Physical And Chemical Properties Analysis

“N-(2,2-dimethoxyethyl)glycine ethyl ester” has a predicted density of 1.028±0.06 g/cm3 and a boiling point of 58-60 °C (Press: 0.1 Torr) .科学的研究の応用

Ionic Liquid Synthesis and Properties

N-alkyl-substituted glycine ester ionic liquids, synthesized via alkylation of glycine ethyl esters, offer properties distinct from traditional heterocyclic ionic liquids. They are characterized by lower viscosity and various intermolecular interactions, making them suitable for specialized applications (He, Tao, Parrish, & Shreeve, 2009).

Novel Routes to [2]Pyrindines

N-benzylidene glycine ethyl ester's reaction with fulvenes leads to hetero [6+3] cycloaddition adducts. This process offers a new approach to synthesize [2]pyrindines, potentially useful in various chemical synthesis applications (Hong, Gupta, Wu, Liao, & Lee, 2003).

N-Ortho-Ferrocenyl Benzoyl Amino Acid Esters

A series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters have been developed. These compounds, synthesized from glycine ethyl esters, are characterized by various spectroscopic techniques, offering potential in organometallic chemistry (Savage et al., 2006).

Polyphosphazenes with Dipeptide Side Groups

Dipeptides like valinyl-glycine ethyl ester, synthesized from glycine ethyl esters, are used to create polyphosphazenes. These compounds have applications in material science due to their unique hydrolysis sensitivity and potential in biomedical fields (Weikel et al., 2009).

Fmoc Aminoethyl Glycine Esters in Peptide Synthesis

Benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, derived from N-(2-aminoethyl)glycine, are pivotal in the synthesis of peptide nucleic acid monomers. Their application in peptide synthesis highlights their role in biochemistry (Wojciechowski & Hudson, 2008).

Hydrogen Bond Studies in Amino Acid Esters

Studies on esters of glycine, including their NH-stretching vibrations and hydrogen bonds, provide insights into the neutral peptide N-terminus. These findings have implications in understanding peptide structures and interactions (Otto et al., 2011).

Antitumor Applications

Polymer-linked podophyllotoxin conjugates using glycine-glycine-glycine spacers exhibit significant antitumor activity. This research opens doors for novel drug development strategies (Lee et al., 2006).

特性

IUPAC Name |

ethyl 2-(2,2-dimethoxyethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-4-13-7(10)5-9-6-8(11-2)12-3/h8-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHTXBFCCSSNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)glycine ethyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)

![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)

![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)

![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)

![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)